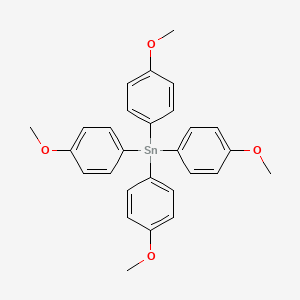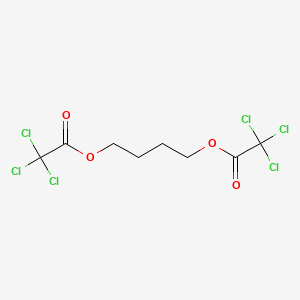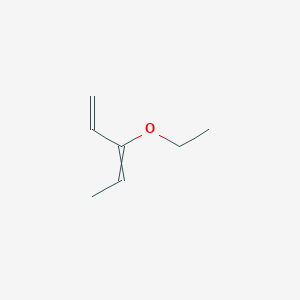
2-Heptyne, 1-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyne, 1-(2-propenyloxy)- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alkyne and an allyl ether group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyne, 1-(2-propenyloxy)- typically involves the reaction of hept-2-yne with allyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the allyl alcohol, followed by the addition of hept-2-yne. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Heptyne, 1-(2-propenyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Diols, carbonyl compounds
Reduction: Alkanes
Substitution: Allyl-substituted derivatives
Applications De Recherche Scientifique
2-Heptyne, 1-(2-propenyloxy)- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Heptyne, 1-(2-propenyloxy)- involves its interaction with molecular targets through its alkyne and allyl ether groups. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds, while the allyl ether group can undergo nucleophilic substitution, leading to various derivatives. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptyne: A simple alkyne with a similar carbon chain length but lacking the allyl ether group.
2-Heptyne: Similar to 2-Heptyne, 1-(2-propenyloxy)- but without the allyl ether group.
1-Octyne: An alkyne with a longer carbon chain, providing different physical and chemical properties.
Uniqueness
2-Heptyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to simpler alkynes.
Propriétés
Numéro CAS |
32688-55-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-prop-2-enoxyhept-2-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-6,9-10H2,1H3 |
Clé InChI |
VYFFYOIKMBJBQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





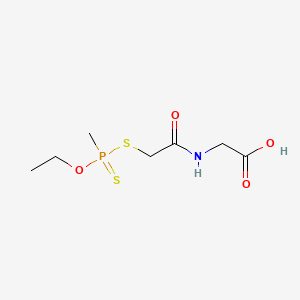

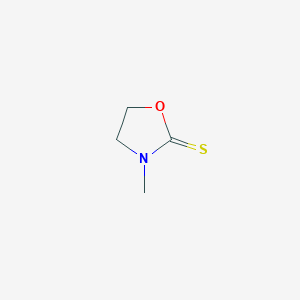
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


